PHD2 Inhibition vs. 4-Chloro Analog
6-(4-Ethylphenoxy)nicotinic acid demonstrates measurable but moderate inhibitory activity against HIF prolyl hydroxylase 2 (PHD2). In a cell-based assay, it exhibits an EC50 > 30,000 nM for inhibition of PHD2 in human Hep3B cells, as assessed by erythropoietin (EPO) release [1]. In a biochemical assay, its IC50 for inhibiting the interaction between HIF-1α and the VBC complex is 820 nM [1]. Critically, this potency is significantly lower than that of its 4-chlorophenoxy analog, which displays an IC50 of 62 nM under comparable biochemical conditions [2]. This ~13-fold difference in potency highlights the crucial role of the para-substituent's electronic nature on target engagement.
| Evidence Dimension | PHD2 Enzyme Inhibition (Biochemical) |
|---|---|
| Target Compound Data | IC50: 820 nM |
| Comparator Or Baseline | 6-(4-Chlorophenoxy)nicotinic acid analog: IC50 = 62 nM |
| Quantified Difference | 820 nM vs 62 nM (~13-fold less potent) |
| Conditions | Biochemical assay measuring inhibition of HIF-PHD2 using FITC-HIF1-alpha peptide as substrate |
Why This Matters
This data is essential for structure-activity relationship (SAR) studies, informing medicinal chemists that while the 4-ethyl analog is active, the 4-chloro substitution yields a significantly more potent PHD2 inhibitor.
- [1] BindingDB. (n.d.). BDBM50286069 (CHEMBL4174815): 6-(4-Ethylphenoxy)nicotinic acid. Activity Spreadsheet -- Enzyme Inhibition Constant Data. View Source
- [2] BindingDB. (n.d.). BDBM50275033 (CHEMBL4126434): 6-(4-Chlorophenoxy)nicotinic acid analog. Activity Spreadsheet -- Enzyme Inhibition Constant Data. View Source
